molecular formula C20H20O5 B14661761 6-Methoxy-4-methyl-4-phenyl-1,3-dihydronaphthalene-2,2-dicarboxylic acid CAS No. 38280-05-6

6-Methoxy-4-methyl-4-phenyl-1,3-dihydronaphthalene-2,2-dicarboxylic acid

Cat. No.: B14661761
CAS No.: 38280-05-6
M. Wt: 340.4 g/mol
InChI Key: RPXCLUYQUIOGQP-UHFFFAOYSA-N
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Description

6-Methoxy-4-methyl-4-phenyl-1,3-dihydronaphthalene-2,2-dicarboxylic acid is an organic compound that belongs to the class of dihydronaphthalenes. This compound is characterized by its unique structure, which includes a methoxy group, a methyl group, and a phenyl group attached to a dihydronaphthalene core. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-4-methyl-4-phenyl-1,3-dihydronaphthalene-2,2-dicarboxylic acid can be achieved through several synthetic pathways. One common method involves the acid-catalyzed dehydration of alcohol precursors using polyphosphoric acid at 25°C . Another approach utilizes acetic anhydride and polyphosphoric acid to achieve the desired product . These methods highlight the importance of reaction conditions, such as temperature and the choice of dehydrating agents, in the successful synthesis of the compound.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the principles of organic synthesis and reaction optimization can be applied to scale up the production. Industrial synthesis would likely involve the use of continuous flow reactors, optimized reaction conditions, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-4-methyl-4-phenyl-1,3-dihydronaphthalene-2,2-dicarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different structural isomers.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions, such as solvent choice, temperature, and reaction time, play a crucial role in determining the outcome and efficiency of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce new functional groups, leading to a diverse array of derivatives.

Mechanism of Action

The mechanism of action of 6-Methoxy-4-methyl-4-phenyl-1,3-dihydronaphthalene-2,2-dicarboxylic acid involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the structural features of the compound and its derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Methoxy-4-methyl-4-phenyl-1,3-dihydronaphthalene-2,2-dicarboxylic acid is unique due to its specific combination of functional groups and the dihydronaphthalene core. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

CAS No.

38280-05-6

Molecular Formula

C20H20O5

Molecular Weight

340.4 g/mol

IUPAC Name

6-methoxy-4-methyl-4-phenyl-1,3-dihydronaphthalene-2,2-dicarboxylic acid

InChI

InChI=1S/C20H20O5/c1-19(14-6-4-3-5-7-14)12-20(17(21)22,18(23)24)11-13-8-9-15(25-2)10-16(13)19/h3-10H,11-12H2,1-2H3,(H,21,22)(H,23,24)

InChI Key

RPXCLUYQUIOGQP-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(CC2=C1C=C(C=C2)OC)(C(=O)O)C(=O)O)C3=CC=CC=C3

Origin of Product

United States

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